molecular formula C11H18O3 B8271327 Methyl 4-cyclohexyl-3-oxobutanoate CAS No. 51414-42-7

Methyl 4-cyclohexyl-3-oxobutanoate

Cat. No. B8271327
CAS RN: 51414-42-7
M. Wt: 198.26 g/mol
InChI Key: RQLWLQRWDIYLKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-cyclohexyl-3-oxobutanoate” is an organic compound . It is a unique chemical provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “Methyl 4-cyclohexyl-3-oxobutanoate” is represented by the SMILES string O=C(CC1CCCCC1)CC(OC)=O . The InChI key for this compound is KBYSOJRQVKSQPK-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 4-cyclohexyl-3-oxobutanoate” are not detailed in the retrieved documents, similar compounds like Methyl 4-oxobutanoate exhibit reactivity as both an ester and a ketone . They can undergo esterification reactions with alcohols, resulting in the formation of different esters . Additionally, they can participate in nucleophilic addition reactions due to the presence of the carbonyl group .

Safety and Hazards

While specific safety and hazard information for “Methyl 4-cyclohexyl-3-oxobutanoate” is not available in the retrieved documents, it is crucial to handle similar compounds with appropriate personal protective equipment such as gloves and goggles to prevent skin and eye contact .

properties

CAS RN

51414-42-7

Product Name

Methyl 4-cyclohexyl-3-oxobutanoate

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

methyl 4-cyclohexyl-3-oxobutanoate

InChI

InChI=1S/C11H18O3/c1-14-11(13)8-10(12)7-9-5-3-2-4-6-9/h9H,2-8H2,1H3

InChI Key

RQLWLQRWDIYLKB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)CC1CCCCC1

Origin of Product

United States

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